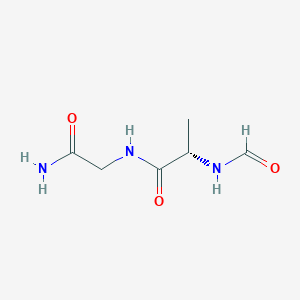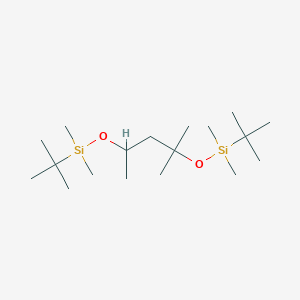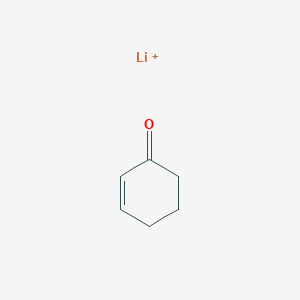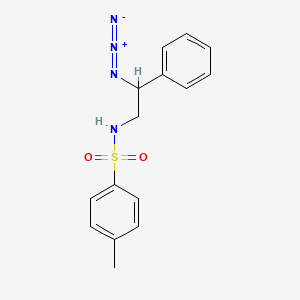
N-Formyl-L-alanylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-L-alanylglycinamide is a synthetic peptide derivative that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a formyl group attached to the amino acid sequence L-alanine and glycine, forming a peptide bond with an amide group at the terminal end. Its structural formula is C6H11N3O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-L-alanylglycinamide typically involves the formylation of L-alanylglycinamide. One common method is the reaction of L-alanylglycinamide with formic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the peptide bond.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Catalysts such as metal/metal oxide-based catalysts are often employed to enhance the efficiency of the formylation process .
Chemical Reactions Analysis
Types of Reactions: N-Formyl-L-alanylglycinamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, forming new peptide bonds with other amino acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Carbodiimides such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Major Products:
Oxidation: N-Formyl-L-alanylglycine.
Reduction: N-Hydroxymethyl-L-alanylglycinamide.
Substitution: Various peptide derivatives depending on the reacting amino acids.
Scientific Research Applications
N-Formyl-L-alanylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential as a therapeutic agent in peptide-based drug design.
Industry: Utilized in the production of peptide-based materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of N-Formyl-L-alanylglycinamide involves its interaction with specific molecular targets, primarily through hydrogen bonding and van der Waals interactions. The formyl group plays a crucial role in stabilizing the peptide structure, enhancing its binding affinity to target proteins. This compound can modulate enzymatic activity by acting as a competitive inhibitor or substrate mimic, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
N-Formylmethionine: Used in the initiation of protein synthesis in prokaryotes.
N-Formyl-L-alanine: A simpler formylated amino acid with similar structural properties.
N-Formylglycine: Another formylated amino acid with distinct biological functions.
Uniqueness: N-Formyl-L-alanylglycinamide stands out due to its dual amino acid composition, which provides a unique combination of structural stability and functional versatility. This compound’s ability to form stable peptide bonds and participate in various chemical reactions makes it a valuable tool in peptide synthesis and drug design .
Properties
CAS No. |
173068-68-3 |
|---|---|
Molecular Formula |
C6H11N3O3 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2S)-N-(2-amino-2-oxoethyl)-2-formamidopropanamide |
InChI |
InChI=1S/C6H11N3O3/c1-4(9-3-10)6(12)8-2-5(7)11/h3-4H,2H2,1H3,(H2,7,11)(H,8,12)(H,9,10)/t4-/m0/s1 |
InChI Key |
AWWDNGHHAZYMCR-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N)NC=O |
Canonical SMILES |
CC(C(=O)NCC(=O)N)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)
![Dimethyl 3H-spiro[thiirane-2,9'-xanthene]-3,3-dicarboxylate](/img/structure/B15163838.png)




![2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one](/img/structure/B15163863.png)
![1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]-](/img/structure/B15163869.png)
![5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene](/img/structure/B15163873.png)

![2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B15163883.png)
![({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene](/img/structure/B15163891.png)
![Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)-](/img/structure/B15163895.png)

